molecular formula C17H15Cl2FN2O4S B1672143 2,4-dichloro-N-(3-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide CAS No. 313685-55-1

2,4-dichloro-N-(3-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide

Cat. No. B1672143
M. Wt: 433.3 g/mol
InChI Key: WFSFEJJQFJYRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GRI918013 is a ATX inhibitor. Autotaxin (ATX) inhibitors represent an emerging class of drug candidates with therapeutic potential in the treatment of disease conditions that include cancer, cardiovascular disease, chronic inflammation, and neuropathic pain.

properties

CAS RN

313685-55-1

Product Name

2,4-dichloro-N-(3-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide

Molecular Formula

C17H15Cl2FN2O4S

Molecular Weight

433.3 g/mol

IUPAC Name

2,4-dichloro-N-(3-fluorophenyl)-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C17H15Cl2FN2O4S/c18-14-10-15(19)16(27(24,25)22-4-6-26-7-5-22)9-13(14)17(23)21-12-3-1-2-11(20)8-12/h1-3,8-10H,4-7H2,(H,21,23)

InChI Key

WFSFEJJQFJYRFU-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC(=CC=C3)F)Cl)Cl

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC(=CC=C3)F)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GRI918013;  GRI-918013;  GRI 918013.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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